1-[2-[2-(3,4-Difluorophenyl)morpholine-4-carbonyl]piperidin-1-yl]propan-1-one
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Overview
Description
1-[2-[2-(3,4-Difluorophenyl)morpholine-4-carbonyl]piperidin-1-yl]propan-1-one is a complex organic compound that features a morpholine ring, a piperidine ring, and a difluorophenyl group
Preparation Methods
The synthesis of 1-[2-[2-(3,4-Difluorophenyl)morpholine-4-carbonyl]piperidin-1-yl]propan-1-one typically involves multiple steps, starting with the preparation of the morpholine and piperidine intermediates. One common synthetic route involves the following steps:
Formation of the Morpholine Intermediate: The morpholine ring is synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Coupling with Piperidine: The piperidine ring is then coupled with the morpholine intermediate using a carbonylation reaction.
Final Assembly: The final step involves the coupling of the piperidine-morpholine intermediate with a propanone derivative under suitable conditions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and automated processes to streamline the synthesis.
Chemical Reactions Analysis
1-[2-[2-(3,4-Difluorophenyl)morpholine-4-carbonyl]piperidin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, where nucleophiles replace one or both fluorine atoms.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-[2-[2-(3,4-Difluorophenyl)morpholine-4-carbonyl]piperidin-1-yl]propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-[2-(3,4-Difluorophenyl)morpholine-4-carbonyl]piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the morpholine and piperidine rings provide structural stability and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 1-[2-[2-(3,4-Difluorophenyl)morpholine-4-carbonyl]piperidin-1-yl]propan-1-one include:
1-[2-[2-(3,4-Difluorophenyl)morpholine-4-carbonyl]piperidin-1-yl]ethan-1-one: This compound has a similar structure but with an ethanone group instead of a propanone group, which may affect its reactivity and biological activity.
1-[2-[2-(3,4-Difluorophenyl)morpholine-4-carbonyl]piperidin-1-yl]butan-1-one: The butanone derivative has a longer carbon chain, potentially altering its physical properties and interactions with biological targets.
1-[2-[2-(3,4-Difluorophenyl)morpholine-4-carbonyl]piperidin-1-yl]methan-1-one: This compound features a methanone group, which may influence its chemical stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-[2-(3,4-difluorophenyl)morpholine-4-carbonyl]piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F2N2O3/c1-2-18(24)23-8-4-3-5-16(23)19(25)22-9-10-26-17(12-22)13-6-7-14(20)15(21)11-13/h6-7,11,16-17H,2-5,8-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJJPZHSVORPNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCCC1C(=O)N2CCOC(C2)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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